molecular formula C13H19N3S B12597490 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- CAS No. 646057-00-3

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-

Cat. No.: B12597490
CAS No.: 646057-00-3
M. Wt: 249.38 g/mol
InChI Key: HKJPPDZNQYMSCE-UHFFFAOYSA-N
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Description

The compound Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- (CAS: 646055-90-5) features a spirocyclic framework combining a 1-azabicyclo[2.2.2]octane (quinuclidine) system and a pyrrolidine ring, with a 5-isothiazolyl substituent at the 1'-position. Its molecular formula is C10H18N2, with a molecular weight of 166.26 g/mol, and a polar surface area (PSA) of 15.3 Ų . The spirojunction imparts conformational rigidity, while the isothiazolyl group contributes to electronic and steric properties, influencing biological interactions.

Properties

CAS No.

646057-00-3

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

IUPAC Name

5-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole

InChI

InChI=1S/C13H19N3S/c1-5-14-17-12(1)15-8-4-13(10-15)9-11-2-6-16(13)7-3-11/h1,5,11H,2-4,6-10H2

InChI Key

HKJPPDZNQYMSCE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1CC23CCN(C3)C4=CC=NS4

Origin of Product

United States

Preparation Methods

Synthetic Routes

The preparation typically follows these steps:

  • Deprotonation : A base, such as sodium hydride or potassium carbonate, is used to deprotonate the azabicyclo compound.

  • Addition of Pyrrolidine : Pyrrolidine is added to the deprotonated azabicyclo compound under controlled conditions to initiate the formation of the spiro structure.

  • Formation of Isothiazolyl Group : The introduction of the isothiazolyl group can be achieved through cyclization reactions involving thioketones or other sulfur-containing reagents, followed by appropriate reaction conditions to promote ring closure.

Detailed Reaction Conditions

The following table summarizes the common reagents and conditions used in the synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-:

Step Reagent/Condition Purpose
1 Sodium Hydride Deprotonation of azabicyclo compound
2 Pyrrolidine Formation of spiro compound
3 Thioketones Introduction of isothiazolyl group
4 Acidic/Basic Medium Control of reaction environment for cyclization

Purification Techniques

After synthesis, purification is crucial to obtain high-purity products. Common methods include:

  • Recrystallization : This technique is often employed to purify solid compounds by dissolving them in a suitable solvent at high temperatures and then allowing them to crystallize as the solution cools.

  • Chromatography : Techniques such as column chromatography are utilized for separating compounds based on their affinity to stationary and mobile phases.

Research Findings on Biological Activity

Research into Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- has highlighted its potential interactions with biological targets:

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like halides or amines .

Scientific Research Applications

Key Biological Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : Implicated in cognitive functions and neuroprotection, making them significant in studying neurodegenerative diseases such as Alzheimer's disease.

Research Findings:

  • Agonistic Activity : Demonstrated promising results as a partial agonist at α7 nAChRs, associated with cognitive enhancement and neuroprotection.
  • Neuroprotective Effects : In vitro studies suggest that compounds similar to Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] can protect neuronal cells from apoptosis induced by oxidative stress.

Applications in Medicinal Chemistry

The compound's potential therapeutic effects have led to its exploration in treating central and peripheral nervous system disorders. Notable applications include:

  • Neurodegenerative Diseases : Investigated for its role in enhancing cognitive function and providing neuroprotection in conditions like Alzheimer's disease.
  • Schizophrenia Treatment : The compound has been studied for its effects on neurotransmitter modulation relevant to schizophrenia management.

Industrial Applications

In addition to its medicinal uses, Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] is utilized in producing specialty chemicals and materials due to its unique properties:

Application AreaDescription
Specialty ChemicalsUsed as intermediates in the synthesis of other compounds with specific properties.
CatalysisActs as a catalyst in various chemical reactions due to its unique structure.

Case Studies

  • Pharmaceutical Compositions : A patent outlines pharmaceutical compositions incorporating Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] for treating central nervous system disorders .
  • Clinical Trials : The compound has been involved in clinical trials focusing on neurodegenerative diseases and schizophrenia, showing promise in modulating receptor activities .

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Structural Variations in Spiroazabicyclic Compounds

The following table highlights key structural differences between the target compound and analogs:

Compound Name Substituent Bicyclic System Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
1'-(5-isothiazolyl)-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] 5-isothiazolyl 1-azabicyclo[2.2.2]octane C10H18N2 166.26 Potential CNS modulation (inferred from structural analogs)
1'-(5-isoxazolyl)-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] 5-isoxazolyl 1-azabicyclo[2.2.2]octane C10H17N3O 195.27 Synthetic intermediate for heterocyclic drug candidates
1'-(3-pyridazinyl)-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] 3-pyridazinyl 1-azabicyclo[2.2.2]octane C14H20N4 244.34 Not reported; structural diversity for SAR studies
(2'R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] (AZD 0328) Furopyridine 1-azabicyclo[2.2.2]octane C13H16N2O 216.28 Nicotinic acetylcholine receptor agonist (CNS disorders)
2-(2-phenylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one Benzylidene 1-azabicyclo[2.2.2]octane C16H19NO 241.33 Bacteriostatic and fungistatic activity

Key Observations :

  • Substituent Impact : The 5-isothiazolyl group (S/N-heterocycle) differs from isoxazolyl (O/N) and pyridazinyl (N-rich) analogs, altering electronic density and hydrogen-bonding capacity. This influences receptor binding selectivity, as seen in nicotinic agonists like AZD 0328 .
  • Bicyclic Systems : Modifications to the spiro core (e.g., furopyridine in AZD 0328) enhance receptor subtype selectivity compared to simpler pyrrolidine spiro systems .

Physicochemical Properties

Property Target Compound 1'-(5-isoxazolyl) Analog AZD 0328
Molecular Weight 166.26 195.27 216.28
PSA (Ų) 15.3 33.3 (isoxazole + O) 32.7
XlogP 0.7 0.9 1.8
Hydrogen Bond Donors 1 1 1

Implications :

  • Lower PSA and molecular weight of the target compound suggest improved blood-brain barrier permeability compared to AZD 0328, making it a candidate for CNS-targeted therapies.
  • Higher XlogP in AZD 0328 reflects increased lipophilicity due to the fused furopyridine ring .

Biological Activity

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a compound characterized by its unique bicyclic structure, which has garnered attention in various fields of research, particularly in medicinal chemistry. The compound's molecular formula is C10H18N2C_{10}H_{18}N_2, and it has a molecular weight of 166.26 g/mol.

Chemical Structure

The compound features a spiro framework that includes an azabicyclo structure and a pyrrolidine moiety, which contribute to its biological activity. The presence of the isothiazole group further enhances its potential as a pharmacological agent.

The biological activity of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects.

Key Biological Effects

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, positioning it as a candidate for cancer therapy.
  • Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.

Antimicrobial Studies

A study evaluated the antimicrobial effects of various derivatives of spiro compounds, including Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity (Study Reference: ).

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values in the micromolar range, indicating promising cytotoxic effects (Study Reference: ).

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]StructureModerate antimicrobial
Spiro[1-azabicyclo[2.2.2]octane-2,3'-furan]StructureLow cytotoxicity

Therapeutic Potential

The unique structural features of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- make it a valuable scaffold for drug design. Its ability to modulate biological targets suggests potential applications in:

  • Antibiotic development
  • Cancer therapeutics
  • Neurological disorder treatments

Synthesis and Production

The synthesis of this compound typically involves the reaction of azabicyclo derivatives with pyrrolidine under specific conditions using bases like sodium hydride for deprotonation (Synthesis Reference: ). Industrial production methods may include automated synthesis techniques to ensure consistent quality.

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